7-Bromo-5-phenylbenzo[d]oxazole
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Overview
Description
7-Bromo-5-phenylbenzo[d]oxazole is a heterocyclic compound with the molecular formula C13H8BrNO. It is a derivative of benzo[d]oxazole, where a bromine atom is substituted at the 7th position and a phenyl group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-phenylbenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with a brominated phenyl derivative in the presence of a dehydrating agent. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-phenylbenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form oxazole derivatives or reduction to modify the phenyl group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, phenyl derivatives, and complex heterocyclic compounds .
Scientific Research Applications
7-Bromo-5-phenylbenzo[d]oxazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug discovery for various therapeutic targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-5-phenylbenzo[d]oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and phenyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Phenylbenzo[d]oxazole: Lacks the bromine substitution, leading to different reactivity and applications.
7-Chloro-5-phenylbenzo[d]oxazole: Similar structure but with chlorine instead of bromine, affecting its chemical properties and biological activity.
2-Phenylbenzo[d]oxazole: Substitution at a different position, leading to variations in its chemical behavior and applications.
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C13H8BrNO |
---|---|
Molecular Weight |
274.11 g/mol |
IUPAC Name |
7-bromo-5-phenyl-1,3-benzoxazole |
InChI |
InChI=1S/C13H8BrNO/c14-11-6-10(9-4-2-1-3-5-9)7-12-13(11)16-8-15-12/h1-8H |
InChI Key |
LIKKPOKOIOJEEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C(=C2)Br)OC=N3 |
Origin of Product |
United States |
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